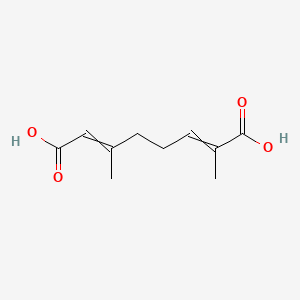
3,7-Dimethyl-2,6-octadienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-2,6-octadienedioic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Molecular Formula : C10H16O
- Molecular Weight : 152.23 g/mol
- IUPAC Name : 3,7-Dimethyl-2,6-octadienal
Citral exists as a mixture of two geometric isomers: geranial and neral. It is primarily derived from essential oils of plants such as lemongrass and lemon myrtle.
Food Industry
Citral is widely used as a flavoring agent due to its lemon-like aroma. It is present in various food products and beverages, enhancing their sensory qualities.
| Application | Description |
|---|---|
| Flavoring Agent | Used in candies, soft drinks, and baked goods to impart a citrus flavor. |
| Natural Preservative | Exhibits antimicrobial properties that can help preserve food quality. |
Fragrance Industry
Citral is a key ingredient in perfumes and cosmetics, valued for its fresh scent.
| Application | Description |
|---|---|
| Perfume Composition | Used in the formulation of various perfumes to provide a citrus note. |
| Cosmetic Products | Incorporated in lotions and creams for its fragrance and potential skin benefits. |
Pharmaceutical Research
Recent studies have explored the therapeutic potential of citral, particularly its anti-inflammatory and anticancer properties.
- Anti-inflammatory Effects : Citral has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
- Anticancer Activity : Research indicates that citral may induce apoptosis in cancer cells by modulating apoptotic pathways . In vitro studies demonstrated its effectiveness against breast cancer cell lines (MCF-7) at varying concentrations .
Agricultural Applications
Citral has been investigated for its insecticidal properties.
Case Study 1: Anticancer Potential
A study involving the treatment of MCF-7 breast cancer cells with citral showed significant inhibition of cell proliferation at concentrations of 100 µM after 48 hours of exposure. The mechanism involved the activation of caspases leading to apoptosis .
Case Study 2: Antimicrobial Activity
Research demonstrated that citral exhibits strong antimicrobial activity against pathogens like Aspergillus flavus, suggesting its use as a natural preservative in food products .
Propriétés
Formule moléculaire |
C10H14O4 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
2,6-dimethylocta-2,6-dienedioic acid |
InChI |
InChI=1S/C10H14O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
Clé InChI |
IUBQEOXMIZDLSO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)O)CCC=C(C)C(=O)O |
Synonymes |
2,6-dimethyl-2,6-octadiene-1,8-dioic acid BMS 197491 BMS-197491 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















